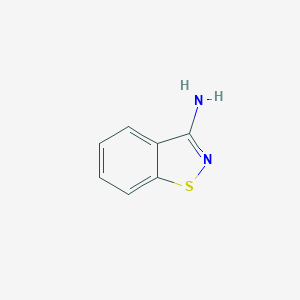
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxylic acid group, and a p-tolyl group attached to the butanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as (S)-4-(p-tolyl)butanoic acid.
Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Common industrial methods include:
Catalytic Hydrogenation: Using a suitable catalyst to facilitate the reduction of intermediates.
Enzymatic Synthesis: Employing enzymes to achieve stereoselective synthesis.
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions involving the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted amino acid derivatives.
科学研究应用
(S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its role in enzyme-substrate interactions and protein synthesis.
Medicine: Explored for its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, influencing their structure and function. The p-tolyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
®-3-Amino-4-(p-tolyl)butanoic acid hydrochloride: The enantiomer of the compound with different stereochemistry.
4-(p-Tolyl)butanoic acid: Lacks the amino group, resulting in different chemical properties.
3-Amino-4-phenylbutanoic acid hydrochloride: Similar structure but with a phenyl group instead of a p-tolyl group.
Uniqueness: (S)-3-Amino-4-(p-tolyl)butanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and p-tolyl groups. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
270062-95-8 |
|---|---|
分子式 |
C11H15NO2 |
分子量 |
193.24 g/mol |
IUPAC 名称 |
(3S)-3-amino-4-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H15NO2/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m0/s1 |
InChI 键 |
OCNPVFDANAYUCR-JTQLQIEISA-N |
SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
手性 SMILES |
CC1=CC=C(C=C1)C[C@@H](CC(=O)O)N |
规范 SMILES |
CC1=CC=C(C=C1)CC(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


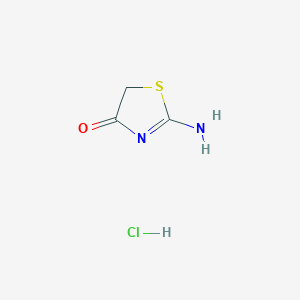
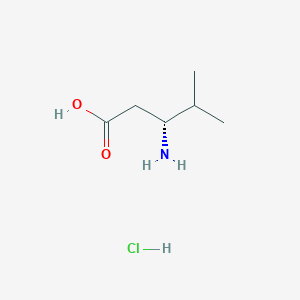


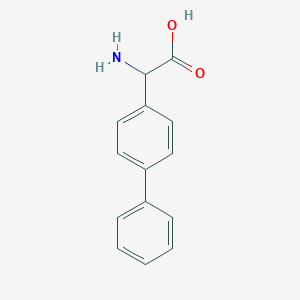
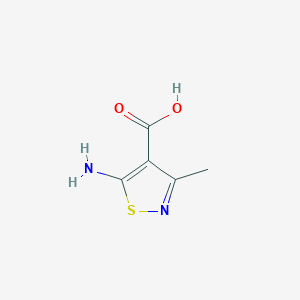
![3'-Formyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B112320.png)
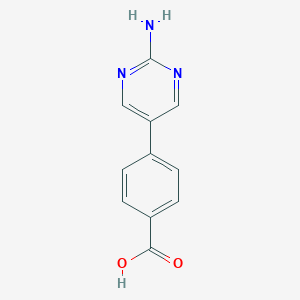
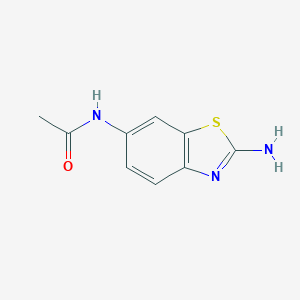
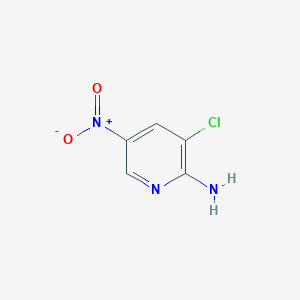

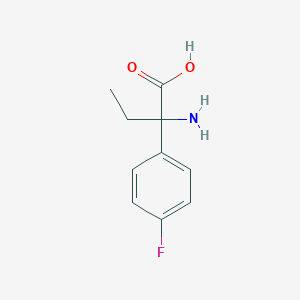
![9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B112329.png)
